Gypenoside L
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypenoside L can be synthesized through enzymatic biotransformation. For instance, a novel ginsenoside-transforming β-glucosidase derived from soil bacteria can efficiently hydrolyze gypenoside XVII into this compound . The reaction typically occurs under optimal conditions of pH 6.0 and 80°C for 4 hours, yielding high specificity and efficiency .
Industrial Production Methods: Industrial production of this compound involves the extraction from Gynostemma pentaphyllum leaves. The process includes ultrasonic extraction followed by heating in a water bath at 95°C . This method ensures the efficient extraction of the compound for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Gypenoside L undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
Biology:
- Exhibits neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer’s and Parkinson’s diseases .
Medicine:
- Demonstrates anticancer properties by inducing cell death in cancer cells through mechanisms such as autophagic flux inhibition and endoplasmic reticulum stress .
- Enhances the efficacy of chemotherapy drugs like 5-fluorouracil and cisplatin .
Industry:
Mechanism of Action
Gypenoside L exerts its effects through several molecular pathways:
Induction of Senescence: Increases the activity of senescence-associated β-galactosidase and promotes the production of senescence-associated secretory cytokines.
Activation of MAPK Pathways: Activates p38 and ERK MAPK pathways, leading to cell cycle arrest and inhibition of cell proliferation.
Endoplasmic Reticulum Stress: Induces endoplasmic reticulum stress, leading to Ca2+ release and cell death.
Comparison with Similar Compounds
Gypenoside L is unique compared to other gypenosides due to its specific molecular structure and biological activities. Similar compounds include:
- **G
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum, known for its anticancer properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZMSTVPKBWKB-HGZKDYFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317815 | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94987-09-4 | |
Record name | Gypenoside L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94987-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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